An In-depth Technical Guide to the Chemical Properties of 4,4'-Bis(chloromethyl)-1,1'-biphenyl
An In-depth Technical Guide to the Chemical Properties of 4,4'-Bis(chloromethyl)-1,1'-biphenyl
Note on Nomenclature: The chemical name 4,4'-Dichloromethyl-bibenzyl was used in the query. However, based on the prevalent data and CAS number 1667-10-3, this guide pertains to 4,4'-Bis(chloromethyl)-1,1'-biphenyl. The key structural difference is the direct bond between the two phenyl rings (biphenyl) rather than an ethane bridge (bibenzyl).
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 4,4'-Bis(chloromethyl)-1,1'-biphenyl, geared towards researchers, scientists, and professionals in drug development.
Core Chemical Properties
4,4'-Bis(chloromethyl)-1,1'-biphenyl is a solid organic compound that serves as a versatile intermediate in various chemical syntheses.[1][2][3] Its utility stems from the two reactive chloromethyl groups attached to the biphenyl scaffold.
Physicochemical Data
A summary of the key physicochemical properties of 4,4'-Bis(chloromethyl)-1,1'-biphenyl is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂Cl₂ | [4] |
| Molecular Weight | 251.15 g/mol | [4] |
| CAS Number | 1667-10-3 | [4] |
| Appearance | White to light yellow or light brown solid/powder/crystal | [2][3] |
| Melting Point | 126 °C (decomposes) | [2] |
| Boiling Point | 380 ± 31 °C | [3] |
| Solubility | Soluble in Tetrahydrofuran (THF). Insoluble in water. | [3] |
| LogP | 4.80 | [5] |
Spectral Data
The following table summarizes the available spectral data for 4,4'-Bis(chloromethyl)-1,1'-biphenyl, which are crucial for its identification and characterization.
| Spectrum Type | Key Features/Notes | Source |
| ¹H NMR | Data available from Sigma-Aldrich Co. LLC. | [4] |
| ¹³C NMR | Data available from Sigma-Aldrich Co. LLC. | [4] |
| Mass Spectrometry (GC-MS) | Spectral data is available. | [4][6] |
| Infrared (IR) Spectroscopy (ATR-IR) | Spectral data is available from Aldrich. | [4] |
| Raman Spectroscopy | Spectral data is available. | [4] |
Experimental Protocols
The synthesis of 4,4'-Bis(chloromethyl)-1,1'-biphenyl is primarily achieved through the chloromethylation of biphenyl. Several methods have been reported, with variations in catalysts, solvents, and reaction conditions.
Synthesis via Chloromethylation of Biphenyl
A common and industrially relevant method for the synthesis of 4,4'-Bis(chloromethyl)-1,1'-biphenyl is the Blanc chloromethylation reaction of biphenyl.[7]
Reactants:
-
Biphenyl
-
Paraformaldehyde (as a source of formaldehyde)
-
Hydrogen Chloride (gas)
-
Catalyst (e.g., Zinc Chloride)
-
Solvent (e.g., a novel solvent system or a mixture like cyclohexane and benzene)[7][8]
General Procedure:
-
In a reaction vessel, biphenyl, paraformaldehyde, the catalyst, and the solvent are combined and stirred to form a uniform mixture.[7]
-
Dry hydrogen chloride gas is then passed through the reaction mixture.[7]
-
The reaction is typically carried out at a controlled temperature, for instance, between 25-80°C, for a duration of 25-35 hours.[7]
-
The progress of the reaction can be monitored using techniques like HPLC.[7]
-
Upon completion, the crude product is obtained by washing the reaction mixture with water followed by filtration.[7]
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., acetic acid or a mixture of benzene and ethanol) to yield high-purity 4,4'-Bis(chloromethyl)-1,1'-biphenyl.[7]
A patent describes a method using a novel solvent system that reportedly achieves a yield of over 80% and a purity of over 99%.[7] Another patented method using a mixed solvent of cyclohexane and benzene reports a yield of over 50% and a purity of more than 95% after a single recrystallization.[8]
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// Edges Reactants -> ReactionVessel; HClGas -> Chloromethylation; ReactionVessel -> Chloromethylation; Chloromethylation -> Workup; Workup -> CrudeProduct; CrudeProduct -> Purification; Purification -> FinalProduct; } caption: "General workflow for the synthesis of 4,4'-Bis(chloromethyl)-1,1'-biphenyl."
Reactivity and Applications
The reactivity of 4,4'-Bis(chloromethyl)-1,1'-biphenyl is dominated by the two benzylic chloride groups, which are susceptible to nucleophilic substitution reactions. This reactivity makes it a valuable building block in organic synthesis.
A key application is in the synthesis of fluorescent whitening agents.[3][9] It is also used as an intermediate in the production of pharmaceuticals and resins.[3][9] For instance, it is a precursor for the synthesis of 4,4'-dihydroxymethyl-biphenyl.[9] Furthermore, it is used as a reagent in the synthesis of novel double quaternary ammonium salts that exhibit antimicrobial and antifungal activity.[2]
Role in Drug Development and Biological Activity
The biphenyl moiety is a recognized scaffold in medicinal chemistry, appearing in numerous marketed drugs with a wide range of biological activities.[10][11] Biphenyl derivatives have been investigated for their potential as anticancer, anti-inflammatory, analgesic, antimicrobial, and antiviral agents.[11][12][13]
The versatility of the biphenyl structure allows for the synthesis of diverse derivatives with varied pharmacological profiles.[1][10] While specific signaling pathways for 4,4'-Bis(chloromethyl)-1,1'-biphenyl are not extensively documented in the available literature, its role as a synthetic intermediate allows for the creation of molecules designed to interact with various biological targets. The general principle involves using the biphenyl core as a scaffold to which different functional groups can be attached to modulate biological activity.
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// Edges Biphenyl -> Synthesis [label="Starting Material"]; Synthesis -> Derivatives [label="Leads to"]; Derivatives -> Targets [label="Designed to Interact with"]; Targets -> Activity [label="Modulates"]; } caption: "Generalized role of the biphenyl scaffold in drug discovery."
References
- 1. Facile synthesis and biological evaluation of novel symmetrical biphenyls as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,4'-Bis(chloromethyl)-1,1'-biphenyl | 1667-10-3 [chemicalbook.com]
- 3. zjhdchem.com [zjhdchem.com]
- 4. 4,4'-Bis(chloromethyl)-1,1'-biphenyl | C14H12Cl2 | CID 74275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,4’-Bis(chloromethyl)-1,1’-biphenyl | SIELC Technologies [sielc.com]
- 6. 4,4'-Bis(chloromethyl)-1,1'-biphenyl(1667-10-3) MS spectrum [chemicalbook.com]
- 7. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]
- 8. CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl - Google Patents [patents.google.com]
- 9. You are being redirected... [schultzchem.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. ijsdr.org [ijsdr.org]
- 13. researchgate.net [researchgate.net]
